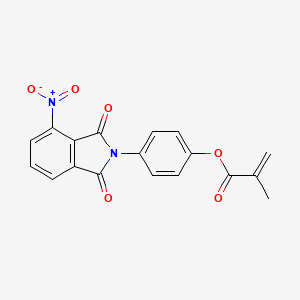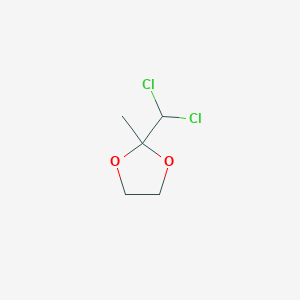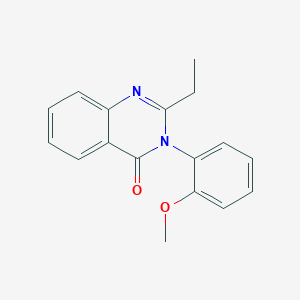![molecular formula C16H14N4S B11997157 4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11997157.png)
4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 4-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-METHYLBENZYLIDENEAMINO-2-PHENYL-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of a triazole ring.
4-METHYLBENZYLIDENEAMINO-5-PHENYL-1,2,4-TRIAZOLE: Lacks the thiol group.
Uniqueness
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both the triazole ring and the thiol group, which contribute to its distinctive chemical reactivity and biological activity. This combination of functional groups allows it to form stable metal complexes and exhibit significant antimicrobial properties .
Propriétés
Formule moléculaire |
C16H14N4S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b17-11+ |
Clé InChI |
GVNZBVMCFWWQMS-GZTJUZNOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Solubilité |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)
![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
![3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)

acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)
![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)

